Leurosine

Description

RN given refers to parent cpd(3'alpha,4'alpha)-isome

Properties

IUPAC Name |

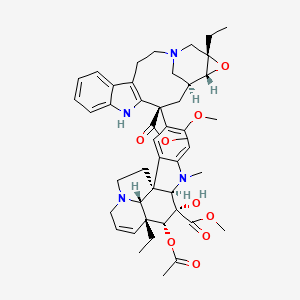

methyl (13S,15S,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N4O9/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3/t27-,36+,37-,38+,39+,42+,43-,44+,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGWZGMPDKDHEP-NVDFJPPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CN3CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H56N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318611 | |

| Record name | Leurosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

809.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23360-92-1 | |

| Record name | Leurosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23360-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinleurosine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023360921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leurosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VINLEUROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/803MS59U85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEUROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Leurosine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leurosine is a dimeric indole (B1671886) alkaloid derived from the Madagascar periwinkle, Catharanthus roseus. As a member of the Vinca alkaloid family, which includes the well-known chemotherapeutic agents vincristine (B1662923) and vinblastine (B1199706), leurosine exerts its potent antineoplastic activity primarily by targeting the fundamental cellular machinery of cell division.[1] Its mechanism of action is multifaceted, beginning with the disruption of microtubule dynamics and culminating in the induction of programmed cell death (apoptosis). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning leurosine's anticancer effects, supported by quantitative data, detailed experimental protocols, and visualizations of the key cellular pathways involved.

Core Mechanism of Action: Microtubule Destabilization

The principal cytotoxic effect of leurosine, like all Vinca alkaloids, stems from its interaction with tubulin, the protein subunit of microtubules. Microtubules are highly dynamic polymers essential for numerous cellular functions, most critically for the formation of the mitotic spindle during cell division.

Leurosine binds specifically to the β-tubulin subunit at a site known as the Vinca domain.[2] This binding event inhibits the polymerization of tubulin dimers into microtubules. At lower, clinically relevant concentrations, leurosine does not cause a significant decrease in microtubule mass but rather suppresses the dynamic instability of the microtubules. It effectively reduces the rates of both growth (polymerization) and shortening (depolymerization) at the microtubule ends, leading to a "kinetic cap" that paralyzes their function.[3] This disruption of microtubule dynamics prevents the proper formation and function of the mitotic spindle, a critical apparatus for segregating chromosomes during mitosis.

Caption: Leurosine binds to β-tubulin, inhibiting polymerization and disrupting microtubule dynamics.

Quantitative Data

While specific binding affinity and comprehensive cytotoxicity data for leurosine are not as widely published as for vinblastine or vincristine, the available information and data from related compounds confirm its potent activity. An enzymatic transformation product of leurosine was found to be three orders of magnitude less active in inhibiting tubulin polymerization, highlighting the specific structural requirements for its activity.[4]

Table 1: Tubulin Binding & Polymerization Inhibition of Vinca Alkaloids

| Compound | Binding Site | Effect | IC50 (Tubulin Polymerization) |

| Leurosine | Vinca Domain on β-Tubulin | Inhibition of Polymerization | Data not consistently available |

| Vinblastine | Vinca Domain on β-Tubulin | Inhibition of Polymerization | ~0.43 µM[5] |

| Vincristine | Vinca Domain on β-Tubulin | Inhibition of Polymerization | Data varies by experimental condition |

Note: IC50 values for tubulin polymerization can vary based on tubulin concentration and assay conditions.

Table 2: Cytotoxicity (IC50 Values) of Related Vinca Alkaloids in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (Concentration & Time) |

| Vinblastine | T98G | Glioblastoma | Sublethal concentration used in screen |

| Vinblastine | A549 | Non-small cell lung | > 3.13 nM (sensitized with ABT-263)[6] |

| Vincristine | L1210 | Leukemia | Equitoxic concentrations used for comparison[7] |

| Vincristine | HL-60 | Leukemia | High sensitivity noted at < 4 hr exposure[8] |

Note: IC50 values are highly dependent on the specific cell line and the duration of drug exposure.[9]

Downstream Cellular Consequences

Cell Cycle Arrest

The failure to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. This activation prevents the cell from progressing from metaphase to anaphase, leading to a robust arrest in the G2/M phase of the cell cycle.[8] Flow cytometry analysis of cancer cells treated with Vinca alkaloids consistently shows a significant accumulation of cells with a 4N DNA content, indicative of this G2/M arrest.[7]

Induction of Apoptosis

Prolonged arrest at the G2/M checkpoint is an unsustainable state for the cell and ultimately triggers the intrinsic pathway of apoptosis.[3] This programmed cell death is a key component of the therapeutic effect of leurosine. The disruption of microtubule function and mitotic arrest can lead to the activation of various signaling cascades that converge on the mitochondria to initiate apoptosis. This includes the modulation of Bcl-2 family proteins, where the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members is shifted in favor of cell death.[3][6]

Modulation of Cellular Signaling Pathways

While the primary signaling event is the physical disruption of microtubules, this insult triggers a cascade of downstream signaling responses.

-

Spindle Assembly Checkpoint to Apoptosis: This is the canonical pathway. The sustained signal from the SAC due to improper spindle formation eventually activates the apoptotic machinery, leading to the activation of caspases and cell death.

-

Stress-Activated Protein Kinase (SAPK) Pathways: Both Vinca alkaloids and taxanes are known to disrupt signaling pathways that lead to apoptosis, including the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase cascade.[10]

-

MEK/ERK Survival Pathway: Some cancer cells exhibit a pro-survival response to microtubule damage. Treatment with vinblastine has been shown to induce the expression of the anti-apoptotic protein Mcl-1 through the activation of the ERK signaling pathway.[3] This suggests that inhibiting this survival response (e.g., with a MEK inhibitor) could potentiate the cytotoxic effects of Vinca alkaloids.[3]

Caption: Core signaling pathway from microtubule disruption to apoptosis and cellular stress responses.

Detailed Experimental Protocols

Investigating the mechanism of action of leurosine involves several key in vitro experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Principle: Tubulin polymerization causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) at 340 nm over time. Inhibitors of polymerization will reduce the rate and extent of this increase.

-

Methodology:

-

Reagent Preparation: Reconstitute lyophilized, purified porcine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice. Prepare serial dilutions of leurosine in the same buffer.

-

Reaction Setup: In a pre-chilled 96-well plate, add tubulin (final concentration 2-4 mg/mL), glycerol (B35011) (to promote assembly), and the desired concentration of leurosine or vehicle control (e.g., DMSO).

-

Initiation: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Allow a 2-minute equilibration. Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

Analysis: Plot absorbance vs. time. Calculate the Vmax (initial rate) and the maximal polymer mass. Determine the percentage of inhibition relative to the vehicle control to calculate an IC50 value for polymerization inhibition.[11]

-

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Cell Viability / Cytotoxicity (IC50) Assay

This assay determines the concentration of leurosine required to inhibit the growth of a cancer cell population by 50%.

-

Principle: The MTT (or similar MTS/XTT) assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals, which can be solubilized and quantified by absorbance.

-

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of leurosine (typically a log-scale dilution series) and a vehicle control. Incubate for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the crystals.

-

Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to get the percentage of viability. Plot viability vs. log[leurosine concentration] and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

-

Caption: Experimental workflow for determining IC50 values using the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in the different phases of the cell cycle.

-

Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[12] The fluorescence intensity of PI in a stained cell is therefore directly proportional to its DNA content. Flow cytometry measures this intensity for thousands of individual cells, allowing for the quantification of G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) populations.[12]

-

Methodology:

-

Cell Culture and Treatment: Grow cancer cells to ~70% confluency and treat with leurosine or vehicle control for a specified time (e.g., 24 hours).

-

Harvesting: Harvest cells (using trypsin for adherent cells) and wash with cold Phosphate-Buffered Saline (PBS).

-

Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[12] Incubate in the dark for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence emission at ~600 nm.[12]

-

Analysis: Use cell cycle analysis software to model the resulting DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

References

- 1. PI3K and AKT: Unfaithful Partners in Cancer [mdpi.com]

- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 5. Identification of tubulin drug binding sites and prediction of relative differences in binding affinities to tubulin isotypes using digital signal processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Chemosensitivity Nodes for Vinblastine through Small Interfering RNA High-Throughput Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. auctoresonline.org [auctoresonline.org]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

A Technical Guide to a Novel Isolate from Catharanthus roseus: The Endophytic Fungus Epichloe festucae and its Potential in Anticancer Alkaloid Production

This technical guide provides an in-depth overview of a significant development in the field of natural product research: the isolation of the endophytic fungus Epichloe festucae from Catharanthus roseus. This fungus has demonstrated the ability to produce the clinically important anticancer alkaloids, vinblastine (B1199706) and vincristine (B1662923), offering a potential alternative to their extraction from the plant itself, which is often hindered by low yields and high costs[1]. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the quantitative data, detailed experimental protocols, and visual representations of the workflows involved in this discovery.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the research on Epichloe festucae isolated from Catharanthus roseus.

Table 1: Production of Vinblastine and Vincristine by Epichloe festucae

| Compound | Production Yield (µg/L) | Molecular Mass (m/z) |

| Vinblastine | 61.5 | 811 |

| Vincristine | 52.8 | 824 |

Data sourced from electrospray ionization mass spectrometry (ESI-MS) and high-performance liquid chromatography (HPLC) analysis of Epichloe festucae cultured in vinca (B1221190) medium[1].

Table 2: In Vitro Cytotoxicity of Partially Purified Alkaloids from Epichloe festucae

| Compound | Cancer Cell Line | IC₅₀ Value (µg/mL) |

| Vinblastine | HeLa | 25.5 |

| Vinblastine | MCF-7 | 24.73 |

| Vincristine | HeLa | 35.9 |

| Vincristine | MCF-7 | 38.8 |

IC₅₀ values were determined using the MTT assay, indicating the concentration of the compound required to inhibit 50% of cell growth[1].

Experimental Protocols

This section details the methodologies for the key experiments performed in the study of the novel Epichloe festucae isolate.

1. Isolation and Identification of the Endophytic Fungus

-

Source: The endophytic fungus was isolated from the medicinal plant Catharanthus roseus (L.) G. Don[1].

-

Screening: The isolate was screened for the presence of the tryptophan decarboxylase (TDC) gene, which is involved in the alkaloid biosynthesis pathway[1].

-

Identification: The fungus was identified as Epichloe festucae[1].

2. Culturing for Alkaloid Production

-

Medium: The isolated Epichloe festucae was cultured in vinca medium to stimulate the production of vinblastine and vincristine[1].

3. Extraction and Purification of Alkaloids

-

Extraction: The fungal culture was harvested, and the alkaloids were extracted from the biomass and culture filtrate.

-

Purification: The crude extract was subjected to silica (B1680970) gel column chromatography for the partial purification of vinblastine and vincristine[1].

4. Quantification and Characterization of Alkaloids

-

Quantification: High-Performance Liquid Chromatography (HPLC) was employed for the quantification of vinblastine and vincristine in the fungal extract[1].

-

Characterization: The identity of the produced alkaloids was confirmed using several analytical techniques:

-

Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the molecular mass of the compounds[1].

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecules[1].

-

Ultraviolet (UV) Spectroscopy: To analyze the electronic transitions within the molecules[1].

-

Nuclear Magnetic Resonance (NMR): To elucidate the detailed structure of the purified compounds[1].

-

5. In Vitro Cytotoxicity and Apoptosis Assays

-

Cell Lines: The cytotoxic effects of the partially purified vinblastine and vincristine were evaluated against HeLa (human cervical cancer) and MCF-7 (human breast cancer) cell lines[1].

-

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to determine the IC₅₀ values of the compounds[1].

-

Apoptosis Induction Assays (in HeLa cells):

-

Annexin V/PI Staining: To detect early and late apoptotic cells[1].

-

Acridine Orange/Ethidium Bromide (AO/EB) Dual Staining: To visualize nuclear morphology changes associated with apoptosis[1].

-

Cell Cycle Analysis using PI/RNase Staining with Fluorescence-Activated Cell Sorting (FACS): To determine the distribution of cells in different phases of the cell cycle and identify apoptosis-related changes[1].

-

Visualizations

The following diagrams illustrate the key workflows and a conceptual signaling pathway related to the research on the new Catharanthus roseus isolate.

Caption: Experimental workflow for the isolation, production, and analysis of bioactive compounds.

Caption: Logical relationship from source organism to therapeutic application.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Leurosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leurosine, a bisindole alkaloid from the Madagascar periwinkle (Catharanthus roseus), is a member of the vinca (B1221190) alkaloid family, a class of compounds that have been pivotal in cancer chemotherapy. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of leurosine. It details experimental protocols for its isolation and analysis, and explores its mechanism of action through the disruption of microtubule dynamics. This document is intended to be a thorough resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and oncology drug development.

Chemical Structure and Stereochemistry

Leurosine is a complex dimeric alkaloid formed from the coupling of two simpler indole (B1671886) alkaloids: catharanthine (B190766) and vindoline (B23647). Its chemical formula is C₄₆H₅₆N₄O₉, and it has a molecular weight of approximately 808.97 g/mol [1][2][3]. The IUPAC name for leurosine is methyl (13S,15S,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.0⁴,¹².0⁵,¹⁰.0¹⁶,¹⁸]icosa-4(12),5,7,9-tetraene-13-carboxylate[2].

The structure of leurosine is characterized by an epoxide ring on the catharanthine (or velbanamine) moiety, which distinguishes it from its more famous relatives, vinblastine (B1199706) and vincristine. This epoxide is located at the 3',4' position. The absolute stereochemistry of the chiral centers is crucial for its biological activity and has been determined through extensive spectroscopic studies and chemical correlations.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of leurosine is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄₆H₅₆N₄O₉ | [2] |

| Molecular Weight | 808.97 g/mol | [1] |

| Melting Point | 202-205 °C | [1] |

| pKa (predicted) | 11.36 ± 0.60 | [1] |

| Optical Rotation | Dextrorotatory | [1] |

| Solubility | Soluble in acetonitrile | [1] |

| Biological Activity | Antimitotic, Antineoplastic | [2] |

Experimental Protocols

Isolation and Purification of Leurosine from Catharanthus roseus

The isolation of leurosine from the leaves of C. roseus involves a multi-step process to separate it from a complex mixture of other alkaloids. The following is a general protocol:

-

Extraction: Dried and powdered leaves of C. roseus are subjected to extraction with an acidic aqueous solution (e.g., 2% tartaric acid) to protonate the alkaloids and increase their solubility[4]. This is followed by extraction with an organic solvent like benzene (B151609) to remove non-polar compounds[4].

-

Liquid-Liquid Partitioning: The acidic aqueous extract is then basified (e.g., with ammonium (B1175870) hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an organic solvent such as dichloromethane[4].

-

Chromatographic Separation: The crude alkaloid mixture is then subjected to chromatographic techniques for separation. Vacuum Liquid Chromatography (VLC) over silica (B1680970) gel and alumina (B75360) can be used for initial fractionation[4].

-

Fine Purification: Fractions enriched in leurosine are further purified using techniques like centrifugally accelerated radial chromatography to yield pure leurosine[4].

Semi-synthesis of Leurosine

Leurosine can be synthesized from anhydrovinblastine (B1203243), which is formed by the coupling of catharanthine and vindoline. The synthesis involves the epoxidation of the 3',4'-double bond of anhydrovinblastine. A concise laboratory-scale synthesis of anhydrovinblastine from leurosine via deoxygenation has also been reported, which can be conceptually reversed for the synthesis of leurosine[5][6].

-

Formation of Anhydrovinblastine: Catharanthine and vindoline are coupled under oxidative conditions to form 3',4'-anhydrovinblastine.

-

Epoxidation: The 3',4'-double bond of anhydrovinblastine is then selectively epoxidized to yield leurosine.

HPLC Analysis of Leurosine

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of leurosine. A typical reverse-phase HPLC method would involve:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid) and an organic solvent like methanol (B129727) or acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of around 255 nm.

Mechanism of Action and Signaling Pathways

Like other vinca alkaloids, the primary mechanism of action of leurosine is the disruption of microtubule dynamics, which are essential for cell division. Leurosine binds to β-tubulin, inhibiting its polymerization into microtubules. This leads to the disassembly of the mitotic spindle, causing the arrest of cells in the metaphase of mitosis and subsequently inducing apoptosis (programmed cell death)[7][8][9].

The induction of apoptosis by vinca alkaloids involves complex signaling pathways. Disruption of the microtubule network can lead to the activation of c-Jun N-terminal kinase (JNK), which in turn can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and the induction of DNA damage, ultimately triggering the mitochondrial pathway of apoptosis[7][9]. Additionally, vinca alkaloids have been shown to activate the NF-κB/IκB signaling pathway, which can also contribute to the apoptotic response[8].

Conclusion

Leurosine, a structurally unique vinca alkaloid, continues to be a subject of interest in the field of cancer research. Its distinct stereochemistry and the presence of an epoxide ring offer opportunities for the development of new semi-synthetic derivatives with potentially improved therapeutic profiles. A thorough understanding of its chemical properties, isolation, and mechanism of action is fundamental for harnessing its full potential in the development of novel anticancer agents. This guide provides a foundational resource for researchers to build upon in their exploration of leurosine and other related natural products.

References

- 1. LEUROSINE CAS#: 23360-92-1 [m.chemicalbook.com]

- 2. Leurosine | C46H56N4O9 | CID 259898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Leurosine | 23360-92-1 | YAA36092 | Biosynth [biosynth.com]

- 4. View of ISOLATION AND CHARACTERIZATION OF ANTINEOPLASTIC ALKALOIDS FROM CATHARANTHUS ROSEUS L. DON. CULTIVATED IN EGYPT [journals.athmsi.org]

- 5. Concise synthesis of anhydrovinblastine from leurosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Leurosine Derivatives: A Technical Guide to Their Biological Activity and Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leurosine, a bisindole alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), belongs to the vinca (B1221190) alkaloid family of anticancer agents. These compounds are renowned for their clinical efficacy, primarily attributed to their ability to disrupt microtubule dynamics, a critical process in cell division. While leurosine itself has demonstrated antineoplastic properties, significant research has focused on the synthesis and biological evaluation of its derivatives to enhance potency, improve the therapeutic index, and overcome mechanisms of drug resistance. This technical guide provides an in-depth overview of the biological activity of leurosine derivatives, with a focus on their anticancer effects, mechanisms of action, and the experimental methodologies used for their evaluation.

Mechanism of Action: Targeting Microtubule Dynamics

The primary mechanism of action of leurosine and its derivatives, like other vinca alkaloids, is the inhibition of tubulin polymerization. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle. By binding to β-tubulin, leurosine derivatives disrupt the assembly of microtubules. This interference with microtubule dynamics leads to the arrest of cells in the metaphase of mitosis, ultimately triggering programmed cell death, or apoptosis.

Structure-Activity Relationships

While comprehensive structure-activity relationship (SAR) data for a wide range of leurosine derivatives is not extensively available in publicly accessible literature, general principles for vinca alkaloids can be extrapolated. Modifications to the C-4' position of the catharanthine (B190766) unit and the vindoline (B23647) ring have been explored to modulate activity and pharmacological properties. For instance, the oxidation of the nitrogen in the catharanthine moiety to form leurosine-N'b-oxide (pleurosine) has been reported to exhibit significant antineoplastic activity. Further research is needed to systematically delineate the SAR for various leurosine analogs to guide the rational design of more potent and selective anticancer agents.

Quantitative Biological Activity of Leurosine Derivatives

A critical aspect of drug development is the quantitative assessment of a compound's potency. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the limited publicly available data on the cytotoxic activity of leurosine and its derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Leurosine-N'b-oxide (Pleurosine) | P-388 lymphocytic leukemia | Data not specified as IC50 | [1] |

| Roseadine (a related bisindole alkaloid) | P-388 lymphocytic leukemia | Data not specified as IC50 | [1] |

Experimental Protocols

Cytotoxicity Assay: Determination of IC50 Values using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Leurosine derivatives

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the leurosine derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using a suitable software.

Experimental Workflow for MTT Assay

Caption: Workflow for determining IC50 values using the MTT assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of leurosine derivatives on the assembly of purified tubulin into microtubules. The polymerization of tubulin is monitored by an increase in turbidity (absorbance) at 340 nm.

Materials:

-

Purified tubulin (>99% pure)

-

Leurosine derivatives

-

GTP (Guanosine triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Glycerol

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of leurosine derivatives in DMSO. Prepare a tubulin solution in ice-cold polymerization buffer.

-

Reaction Setup: In a pre-chilled 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.

-

Turbidity Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

-

Data Analysis: Plot the absorbance values against time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve. The IC50 for polymerization inhibition is the concentration of the compound that reduces the rate of polymerization by 50%.

Experimental Workflow for Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Signaling Pathways in Leurosine-Induced Apoptosis

The disruption of microtubule dynamics by leurosine derivatives triggers a cellular stress response that culminates in apoptosis. This programmed cell death is executed through a complex network of signaling pathways, primarily the intrinsic and extrinsic pathways, which converge on the activation of caspases, a family of proteases that dismantle the cell.

Apoptosis Signaling Pathways

The following diagram illustrates the general intrinsic and extrinsic apoptosis pathways that are likely activated by leurosine derivatives.

Caption: General overview of the intrinsic and extrinsic apoptosis signaling pathways.

Pathway Description:

-

Intrinsic Pathway (Mitochondrial Pathway): Cellular stress induced by microtubule disruption activates pro-apoptotic members of the Bcl-2 family, such as Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which in turn activates the initiator caspase-9.

-

Extrinsic Pathway (Death Receptor Pathway): This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator caspase-8.

-

Execution Pathway: Activated initiator caspases (caspase-8 and caspase-9) converge to activate the executioner caspases, primarily caspase-3. Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, nuclear condensation, and cell shrinkage.

Conclusion and Future Directions

Leurosine derivatives represent a promising class of anticancer agents that function through the well-established mechanism of tubulin polymerization inhibition. While the available data on the specific biological activities of a wide range of these derivatives is limited, the foundational knowledge of vinca alkaloid pharmacology provides a strong basis for their continued investigation. Future research should focus on the systematic synthesis and screening of novel leurosine analogs to establish comprehensive structure-activity relationships. Detailed mechanistic studies are also required to elucidate the specific signaling pathways modulated by these compounds and to identify potential biomarkers for predicting therapeutic response. The development of more potent and tumor-selective leurosine derivatives holds the potential to expand the arsenal (B13267) of effective chemotherapeutic agents for the treatment of various cancers.

References

Leurosine Structure-Activity Relationship (SAR) Studies: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Subject: An in-depth technical guide on the structure-activity relationship (SAR) studies of Leurosine and its chemical analogues.

Executive Summary

Leurosine is a dimeric catharanthus (vinca) alkaloid with recognized antineoplastic properties. Like its more famous relatives, vinblastine (B1199706) and vincristine, its mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division. Understanding the structure-activity relationship (SAR) of this molecular scaffold is crucial for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

While extensive, publicly available quantitative SAR data for a broad series of Leurosine-specific analogues is limited, a wealth of information can be derived from studies on the closely related and structurally similar compound, vinblastine. This guide leverages this comprehensive data as a surrogate to delineate the key structural determinants for the biological activity of this class of compounds. This document summarizes the mechanism of action, key SAR findings derived from vinblastine congeners, detailed experimental protocols for evaluating such compounds, and graphical models illustrating critical pathways and workflows.

Mechanism of Action: Disruption of Microtubule Dynamics

Leurosine and related vinca (B1221190) alkaloids exert their cytotoxic effects by interfering with the dynamic instability of microtubules. These cytoskeletal polymers, composed of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle during cell division. By binding to β-tubulin at a specific site (the "vinca domain"), these alkaloids prevent the polymerization of tubulin dimers into microtubules. This disruption leads to the dissolution of the mitotic spindle, causing cell cycle arrest in the M-phase and subsequently inducing apoptosis (programmed cell death).

Core Structure and Sites for Modification

Leurosine is a bisindole alkaloid composed of two distinct monomeric units: an upper "catharanthine" moiety and a lower "vindoline" moiety. The structure features several key sites where chemical modifications can be made to probe the SAR. The most extensively studied modifications in the analogous vinblastine series have focused on the piperidine (B6355638) ring (D'-ring) within the catharanthine (B190766) unit.

Quantitative Structure-Activity Relationship Data

Comprehensive SAR studies on a series of 62 vinblastine congeners, primarily involving modifications to the catharanthine piperidine ring, were conducted by Kuehne et al. (2003).[1] Their findings provide the most detailed quantitative insight into the structural requirements for cytotoxicity and tubulin interaction for this class of molecules. The data reveals that modifications at this site can modulate potency by over seven orders of magnitude, with the most active analogues being up to 1000 times more potent than vinblastine itself.[1]

Below is a summary of cytotoxicity data for selected representative vinblastine analogues from this seminal work.

| Compound ID (Kuehne et al., 2003) | Key Structural Modification (Relative to Vinblastine) | Cytotoxicity ID50 (M) vs. L1210 Leukemia Cells |

| Vinblastine (VLB) | Reference Compound | 1 x 10-9 |

| 16a | C20' De-ethyl; C16' Des-carbomethoxy; D'-ring bridged ether | 2 x 10-11 |

| 16b | C20' De-ethyl; C16' Des-carbomethoxy; D'-ring bridged ether (diastereomer) | 8 x 10-12 |

| 23a | D'-ring expanded (azepane) analogue | 1 x 10-8 |

| 23b | D'-ring expanded (azepane) analogue (diastereomer) | 1 x 10-9 |

| 27 | 5a'-homo-vinblastine (D'-ring insertion) | 1 x 10-8 |

| 35 | D'-ring contracted (pyrrolidine) analogue | 2 x 10-7 |

| 45 | D'-ring annulated (decalin) analogue | 1 x 10-8 |

Note: This table presents a small subset of the extensive data from the cited study to illustrate the impact of structural changes. ID50 is the concentration required for 50% inhibition of cell growth.[1]

Key SAR Insights from Vinblastine Analogues:

-

Piperidine (D'-Ring) Modification is Critical : The size, conformation, and substitution of the piperidine ring in the catharanthine moiety have a profound impact on activity. Both ring expansion and contraction tend to decrease potency compared to the parent compound.[1]

-

Conformational Restriction Can Enhance Potency : Highly potent analogues, such as the bridged ether compounds (16a, 16b), feature a conformationally restricted D'-ring system. This suggests that a specific, rigid conformation is optimal for binding to tubulin.[1]

-

Bulky Substituents : While not detailed in the table, other studies suggest that introducing bulky groups can be tolerated at certain positions, but often with a loss of activity.

-

Vindoline (B23647) Moiety : Modifications to the vindoline portion, particularly at the C16 acetyl group and the N-methyl group, are also critical. Changing the N-methyl to a formyl group is the key difference between vinblastine and the more potent, but more neurotoxic, vincristine.

Experimental Protocols

The evaluation of Leurosine or vinblastine analogues involves a coordinated workflow of chemical synthesis followed by rigorous biological testing.

General Synthesis of Vinblastine Analogues

The synthesis of dimeric vinca alkaloids is a complex undertaking. A common and biomimetic approach involves the coupling of a catharanthine derivative with a vindoline derivative.

-

Precursor Synthesis : Synthesize or procure the desired vindoline and modified catharanthine units. Modifications to the piperidine ring of catharanthine are often achieved through multi-step syntheses starting from simpler precursors.[1]

-

Coupling Reaction : A widely used method is the Fe(III)-mediated coupling. The catharanthine N-oxide is typically reacted with vindoline in the presence of trifluoroacetic anhydride (B1165640) and a reducing agent like sodium borohydride.

-

Purification : The resulting dimeric product is purified from the reaction mixture using chromatographic techniques, such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).

-

Characterization : The structure and purity of the final analogue are confirmed using analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the formation of microtubules from purified tubulin.

-

Reagent Preparation :

-

Tubulin : Use purified (>99%) tubulin from a source such as bovine brain, stored at -80°C.

-

Buffer : Prepare a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

GTP Stock : Prepare a concentrated stock of GTP (e.g., 10 mM).

-

Test Compounds : Dissolve test compounds in DMSO to create stock solutions.

-

-

Assay Procedure :

-

On ice, add buffer, GTP (to a final concentration of 1 mM), and the test compound (at various concentrations) to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., vinblastine).

-

Initiate the reaction by adding purified tubulin to each well (final concentration typically 2-4 mg/mL).

-

Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance (light scattering) at 340 nm every 30-60 seconds for at least 60 minutes.

-

-

Data Analysis :

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the rate of polymerization and the maximum polymer mass.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits the rate or extent of polymerization by 50% relative to the vehicle control.

-

Cellular Cytotoxicity Assay (MTT Assay)

This cell-based assay measures the metabolic activity of a cell population to determine the concentration of a compound that inhibits cell growth by 50% (IC50 or ID50).

-

Cell Culture :

-

Culture a relevant cancer cell line (e.g., L1210 murine leukemia, HeLa cervical cancer) in appropriate media and conditions (37°C, 5% CO₂).[1]

-

-

Assay Procedure :

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compounds. Include a vehicle control and a positive control.

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the media and add a solubilization solvent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50/ID50 value.[1]

-

Summary of Logical SAR Relationships

The extensive research on vinblastine analogues allows for the construction of a logical model of their structure-activity relationships. Modifications in specific regions of the molecule lead to predictable, albeit sometimes dramatic, changes in biological activity.

Conclusion

The structure-activity relationships of the Leurosine/Vinblastine class of vinca alkaloids are complex and highly sensitive to subtle structural changes, particularly within the catharanthine moiety's piperidine ring. The available data strongly indicates that conformational restriction of this ring is a key strategy for enhancing potency. While direct quantitative SAR data for Leurosine is sparse, the extensive studies on vinblastine congeners provide a robust and reliable framework for guiding future drug discovery efforts. By combining rational design based on these principles with the detailed experimental protocols outlined herein, researchers can continue to develop novel tubulin polymerization inhibitors with potentially superior therapeutic profiles for the treatment of cancer.

References

An In-Depth Technical Guide to the In Vitro Antitumor Activity of Leurosine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Leurosine is a dimeric indole (B1671886) alkaloid isolated from the Madagascar periwinkle, Catharanthus roseus. As a member of the vinca (B1221190) alkaloid family, which includes the well-known chemotherapeutic agents vinblastine (B1199706) and vincristine, leurosine exhibits antitumor properties by disrupting microtubule function. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of leurosine, focusing on its effects on tubulin polymerization, cell cycle progression, and the induction of apoptosis. Detailed experimental protocols for assessing these activities and templates for data presentation are included to support further research and development.

Core Mechanism of Action: Microtubule Disruption

The primary mechanism of action for leurosine, characteristic of vinca alkaloids, is its interaction with tubulin, the protein subunit of microtubules.[1][2] Microtubules are critical components of the cytoskeleton and the mitotic spindle, essential for cell division. Leurosine binds to the β-tubulin subunit at a specific site, known as the vinca-binding site. This binding inhibits the polymerization of tubulin dimers into microtubules.[3] At higher concentrations, it can induce microtubule depolymerization. The suppression of microtubule dynamics disrupts the formation of a functional mitotic spindle, leading to a halt in cell division.[1][4]

References

- 1. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review: tubulin function, action of antitubulin drugs, and new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

Leurosine's Disruption of Mitotic Spindle Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which leurosine, a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), exerts its anti-mitotic effects through the disruption of mitotic spindle formation. This document details the interaction of leurosine with its molecular target, tubulin, presents available quantitative data on related compounds, outlines key experimental protocols for studying its effects, and visualizes the critical pathways and workflows involved.

Mechanism of Action: Inhibition of Microtubule Dynamics

Leurosine, like other vinca alkaloids, targets the fundamental building block of microtubules: the αβ-tubulin heterodimer.[1] Microtubules are highly dynamic polymers essential for numerous cellular processes, most notably the formation of the mitotic spindle which orchestrates chromosome segregation during cell division.[1] The anti-mitotic activity of leurosine stems from its ability to disrupt the delicate balance of microtubule polymerization and depolymerization, a process known as dynamic instability.

The primary mechanism involves the binding of leurosine to a specific site on β-tubulin, known as the vinca-binding domain.[2] This binding event induces a conformational change in the tubulin dimer, preventing its assembly into functional microtubules. At higher concentrations, vinca alkaloids can lead to the depolymerization of existing microtubules.[3] However, at lower, clinically relevant concentrations, their principal effect is the suppression of microtubule dynamics.[1] This suppression includes slowing the microtubule growth rate and increasing the duration of growth phases. By interfering with the dynamic nature of the mitotic spindle, leurosine activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the metaphase stage of mitosis. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[1][4]

Quantitative Data on Vinca Alkaloid Activity

While specific quantitative data for leurosine's binding affinity and inhibition of tubulin polymerization are not extensively documented in publicly available literature, its activity is reported to be comparable to that of vinblastine (B1199706).[5] The following tables summarize key quantitative parameters for the closely related and well-characterized vinca alkaloids, vinblastine and vincristine (B1662923), to provide a contextual framework for understanding leurosine's potency.

Table 1: Inhibition of Tubulin Polymerization by Vinca Alkaloids

| Compound | IC50 for Tubulin Polymerization Inhibition (µM) | Reference |

| Vinblastine | ~0.4 | This value is an approximation based on multiple studies. |

| Vincristine | Data not consistently reported, but generally considered potent. |

Note: The IC50 values for tubulin polymerization can vary depending on the experimental conditions, such as tubulin concentration, buffer composition, and temperature.

Table 2: Cytotoxic IC50 Values of Vinblastine and Vincristine in Various Cancer Cell Lines

| Cell Line | Cancer Type | Vinblastine IC50 (nM) | Vincristine IC50 (nM) | Reference |

| HeLa | Cervical Cancer | 0.45 | Not Reported | |

| HT-29 | Colorectal Adenocarcinoma | Not Reported | Not Reported | OAT-449, a novel inhibitor, shows similar efficacy to vincristine in this cell line.[6] |

| K562 | Chronic Myelogenous Leukemia | Not Reported | Not Reported | |

| A549 | Lung Carcinoma | Not Reported | Not Reported | |

| MCF-7 | Breast Adenocarcinoma | Not Reported | Not Reported |

Note: IC50 values for cytotoxicity are highly dependent on the cell line and the duration of drug exposure. The data presented here are illustrative and compiled from various sources. It is recommended to consult primary literature for specific experimental contexts.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This protocol outlines a common method for assessing the effect of a compound on the polymerization of purified tubulin in vitro, typically measured by an increase in turbidity (light scattering).

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Leurosine (or other test compounds) dissolved in DMSO

-

96-well, clear bottom plates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents: Prepare stock solutions of leurosine in DMSO. The final concentration of DMSO in the assay should not exceed 1%. Keep all tubulin-containing solutions on ice to prevent premature polymerization.

-

Reaction Mixture Preparation: In a pre-chilled 96-well plate on ice, prepare the reaction mixtures. For a final volume of 100 µL:

-

X µL of leurosine dilution (or vehicle control - DMSO)

-

10 µL of 10% (v/v) glycerol

-

Y µL of tubulin stock (to achieve a final concentration of 2-4 mg/mL)

-

Z µL of General Tubulin Buffer to bring the volume to 90 µL.

-

-

Initiation of Polymerization: Transfer the 96-well plate to the microplate reader pre-warmed to 37°C. Allow the plate to equilibrate for 2 minutes.

-

GTP Addition: Initiate polymerization by adding 10 µL of 10 mM GTP to each well (final concentration 1 mM). Mix gently.

-

Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

Data Analysis: Plot absorbance versus time for each leurosine concentration. Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve. Calculate the percentage of inhibition for each concentration relative to the vehicle control to determine the IC50 value.

Immunofluorescence Staining of the Mitotic Spindle

This protocol allows for the visualization of the mitotic spindle and chromosomes in cultured cells to assess the morphological effects of leurosine treatment.

Materials:

-

Cultured cells (e.g., HeLa, A549) grown on glass coverslips

-

Leurosine

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin for microtubules)

-

Fluorescently labeled secondary antibodies

-

DAPI or Hoechst for DNA staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on glass coverslips in a petri dish and allow them to adhere overnight. Treat the cells with various concentrations of leurosine (and a vehicle control) for a desired period (e.g., 16-24 hours) to induce mitotic arrest.

-

Fixation: Gently wash the cells with PBS. Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: If using paraformaldehyde fixation, wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the coverslips in blocking buffer for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Dilute the anti-α-tubulin primary antibody in blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

DNA Staining: Wash the cells three times with PBS. Stain the DNA with DAPI or Hoechst solution for 5-10 minutes.

-

Mounting and Imaging: Wash the coverslips one final time with PBS and mount them onto glass slides using an antifade mounting medium. Visualize the cells using a fluorescence or confocal microscope to observe mitotic spindle morphology and chromosome alignment.

Conclusion

Leurosine exerts its potent anti-cancer activity by disrupting the fundamental cellular process of mitosis. By binding to β-tubulin and suppressing microtubule dynamics, it prevents the proper formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis. While specific quantitative data for leurosine remain less characterized than for other vinca alkaloids, its comparable activity to vinblastine provides a strong basis for its continued investigation. The experimental protocols and mechanistic understanding presented in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of leurosine and other microtubule-targeting agents. Future studies focusing on the precise binding kinetics and cellular potency of leurosine will be invaluable in optimizing its clinical application.

References

- 1. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of chemical manipulation of mitotic arrest and slippage on cancer cell survival and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

The dimeric Vinca alkaloid leurosine

An In-Depth Technical Guide to the Dimeric Vinca Alkaloid Leurosine For Researchers, Scientists, and Drug Development Professionals

Abstract

Leurosine is a dimeric catharanthus alkaloid naturally occurring in the medicinal plant Catharanthus roseus. As a member of the Vinca alkaloid family, which includes the highly successful chemotherapeutic agents vinblastine (B1199706) and vincristine, leurosine exhibits significant antineoplastic properties. Its mechanism of action is centered on the disruption of microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of leurosine, covering its chemical properties, biosynthesis, mechanism of action, and pharmacological activity. Detailed protocols for its extraction, purification, and key biological assays are provided to support further research and development.

Introduction

The Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), represent a cornerstone in the history of cancer chemotherapy. This class of compounds, characterized by a dimeric structure of two indole (B1671886) alkaloids (catharanthine and vindoline), includes clinically vital drugs such as vinblastine and vincristine. Leurosine (also known as vinleurosine) is a closely related analogue, often co-isolated with its more famous counterparts. While not as extensively used in the clinic, leurosine demonstrates potent cytotoxic and antitumor activities, making it a subject of continued interest for drug development, semi-synthetic derivatization, and mechanistic studies. This document serves as a technical resource, consolidating current knowledge and providing detailed methodologies for professionals engaged in oncology and natural product research.

Chemical and Physical Properties

Leurosine is a complex dimeric indole-indoline alkaloid. Its structure is isomeric with vinblastine, differing in the arrangement of the catharanthine (B190766) (or velbanamine) moiety.

| Property | Value |

| Molecular Formula | C₄₆H₅₆N₄O₉ |

| Molecular Weight | 808.97 g/mol |

| CAS Number | 23360-92-1 |

| Appearance | Colorless crystals |

| Synonyms | Vinleurosine, Leurosin, Vinleurosinum |

Biosynthesis

The biosynthesis of leurosine is a complex, multi-step process occurring within C. roseus, involving enzymes localized in different cell compartments and tissues. The pathway culminates in the coupling of two monomeric indole alkaloids: vindoline (B23647) and catharanthine.

-

Monomer Synthesis : Both vindoline and catharanthine originate from the Terpenoid Indole Alkaloid (TIA) pathway. The process begins with the condensation of tryptamine (B22526) (from the shikimate pathway) and secologanin (B1681713) (from the methylerythritol phosphate (B84403) pathway) to form strictosidine, the universal precursor for all TIAs.

-

Dimerization : The crucial step is the enzymatic coupling of catharanthine and vindoline. This reaction is catalyzed by a class VI peroxidase, which activates catharanthine to form a reactive intermediate. This intermediate then couples with vindoline to produce an α,β-unsaturated iminium ion.

-

Final Steps : The iminium intermediate is subsequently reduced to form anhydrovinblastine (B1203243). The precise enzymatic steps leading from anhydrovinblastine to leurosine in the plant are not fully elucidated. It has been suggested that leurosine can also be formed as an artifact during extraction through the oxidation of anhydrovinblastine.

A Preliminary Technical Guide on the Spectral Studies of Roseamine

This technical guide provides an in-depth overview of the preliminary spectral studies conducted on roseamine, a pseudoindoxyl alkaloid. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its isolation, structural elucidation, and spectral characteristics. It is important to distinguish roseamine from the more widely studied rosmarinic acid, as the two are distinct chemical entities. The data presented here is based on the initial findings from the isolation and characterization of roseamine.

Isolation and Purification of Roseamine

Roseamine was first isolated from the leaves of Catharanthus roseus (L.) G. Don. The experimental workflow for its extraction and purification is outlined below.

Experimental Protocol

The isolation process commenced with the collection of 72 kg of Catharanthus roseus leaves. The crude alkaloids were extracted, yielding 134 g of material. This crude extract was then subjected to further separation and purification steps to afford the pure alkaloid, named "rosamine".[1]

Structural Elucidation and Spectral Data

The structural characterization of roseamine was performed using a combination of spectroscopic techniques, including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[1]

Infrared (IR) Spectroscopy

The infrared spectrum of roseamine provided initial evidence for key functional groups.

| Wavenumber (cm⁻¹) | Interpretation |

| 1720 | Ester carbonyl group |

| 1690 | Conjugated carbonyl group |

| Data sourced from Z. Naturforsch. 39b, 1292-1293 (1984).[1] |

Mass Spectrometry (MS)

High-resolution mass spectrometry was crucial in determining the molecular formula and fragmentation pattern of roseamine.

| m/z | Calculated Formula | Relative Intensity (%) | Fragment Assignment |

| 352.1779 | C₂₁H₂₄N₂O₃ (Molecular Ion) | - | M⁺ |

| 335 | - | 5 | - |

| 293 | - | 5 | - |

| 267 | - | 8 | - |

| 216 | - | 3 | - |

| 184 | - | 7 | - |

| 158.0600 | C₁₀H₈NO | 20 | Pseudoindoxyl system |

| 135.1047 | C₉H₁₃N | 100 | Base peak, common in Iboga and Aspidosperma alkaloids |

| 107 | - | 50 | - |

| Data sourced from Z. Naturforsch. 39b, 1292-1293 (1984).[1] |

The fragmentation pattern of roseamine showed similarities to other members of its series, with the base peak at m/z = 135.1047 being a common fragment in Iboga and Aspidosperma alkaloids that have a double bond in the piperidine (B6355638) ring.[1]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton NMR spectrum of roseamine was noted to have a distinct resemblance to that of catharanthine (B190766), with some peaks shifted slightly upfield.[1] This similarity suggested that roseamine might be derived from the catharanthine system.[1]

Proposed Structure

Based on the collective spectral data, roseamine was identified as a new pseudoindoxyl alkaloid.[1] The UV, IR, and mass spectra were consistent with a pseudoindoxyl structure, and the strong resemblance of its mass spectrum to that of catharanthine suggested a relationship between the two.[1]

Signaling Pathways and Biological Activity

As of the initial reports, the biological activity and associated signaling pathways of roseamine have not been detailed. Further research is required to elucidate the pharmacological properties and mechanisms of action of this alkaloid. The focus of the preliminary studies was primarily on its isolation and structural determination.[1]

The logical relationship for the structural determination is depicted in the diagram below.

References

Methodological & Application

Leurosine In Vitro Cytotoxicity Assay: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the in vitro cytotoxicity of leurosine, a vinca (B1221190) alkaloid compound known for its anti-cancer properties. The primary mechanism of action for leurosine involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. This application note outlines the materials and a step-by-step procedure for a colorimetric cytotoxicity assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Additionally, it describes the underlying signaling pathway of leurosine-induced apoptosis and presents a template for data analysis and interpretation.

Introduction

Leurosine is a bisindole alkaloid derived from the Madagascar periwinkle (Catharanthus roseus). Like other vinca alkaloids such as vinblastine (B1199706) and vincristine, leurosine exhibits potent antimitotic activity.[1] These agents interfere with the assembly and disassembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[2][3][4] By disrupting microtubule dynamics, leurosine arrests cells in the M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[1][2][5][6] The evaluation of leurosine's cytotoxic effects is a critical step in preclinical drug development. The MTT assay is a widely used, reliable, and quantitative colorimetric method to assess cell viability and proliferation, making it an ideal choice for this purpose.[7][8][9] This assay measures the metabolic activity of cells, where viable cells containing NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[8]

Mechanism of Action: Leurosine-Induced Apoptosis

Leurosine exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, a critical process for the formation of the mitotic spindle during cell division.[2] The disruption of microtubule dynamics leads to a prolonged arrest of the cell cycle in the M phase (mitosis).[5][10] This mitotic arrest triggers a cascade of signaling events, culminating in apoptosis. Key events in this pathway include the generation of reactive oxygen species (ROS), prolonged activation of c-Jun N-terminal kinase (JNK), and the downregulation of the anti-apoptotic protein Mcl-1.[11] The activation of the NF-κB/IκB signaling pathway may also play a role in mediating apoptosis induced by vinca alkaloids.[12][13] Ultimately, these signaling cascades converge on the activation of caspases, the executioners of apoptosis, leading to mitochondrial dysfunction and cell death.[11]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed for a 96-well plate format. All procedures should be performed under sterile conditions in a laminar flow hood.

Materials

-

Leurosine (powder)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Selected cancer cell lines (e.g., HeLa, MCF-7, A549, Jurkat)

-

Complete cell culture medium (specific to the cell line)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO₂)

Methods

1. Cell Seeding:

-

For adherent cells (e.g., HeLa, MCF-7, A549), harvest cells using trypsin-EDTA and resuspend in complete medium. For suspension cells (e.g., Jurkat), collect cells by centrifugation.

-

Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

-

Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well for adherent cells, 20,000-50,000 cells/well for suspension cells) in a final volume of 100 µL per well.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment (for adherent cells) and recovery.

2. Leurosine Preparation and Treatment:

-

Prepare a stock solution of leurosine (e.g., 10 mM) in DMSO.

-

On the day of treatment, prepare serial dilutions of leurosine in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations initially to determine the IC₅₀ value.

-

Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the leurosine dilutions to the respective wells. For suspension cells, add the leurosine dilutions directly to the wells.

-

Include control wells:

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically ≤ 0.5%).

-

Untreated Control: Cells in complete medium only.

-

Blank: Medium only (no cells).

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

3. MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[9]

-

Carefully remove the medium from each well (for adherent cells). For suspension cells, centrifuge the plate and then remove the supernatant.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Gently pipette up and down to ensure complete solubilization.

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each leurosine concentration using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

Plot the percentage of cell viability against the logarithm of the leurosine concentration.

-

Determine the IC₅₀ value, which is the concentration of leurosine that inhibits 50% of cell viability, from the dose-response curve.

Data Presentation

The cytotoxic effects of leurosine can be summarized in a table presenting the IC₅₀ values for different cancer cell lines at a specific time point (e.g., 48 hours). Please note that the following values are for illustrative purposes and may not represent actual experimental data.

| Cell Line | Cancer Type | IC₅₀ of Leurosine (µM) at 48h (Illustrative) |

| HeLa | Cervical Cancer | 15.5 |

| MCF-7 | Breast Cancer | 22.8 |

| A549 | Lung Cancer | 18.2 |

| Jurkat | T-cell Leukemia | 9.7 |

Conclusion